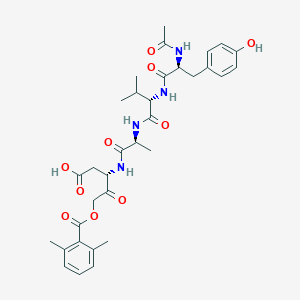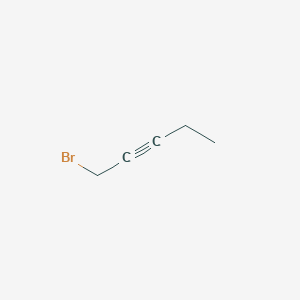
辛基氢邻苯二甲酸酯
描述
Phthalate metabolite.
Monooctyl phthalate is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of octanol. It has a role as a human xenobiotic metabolite. It derives from an octan-1-ol.
科学研究应用
工业和商业用途
制造中的增塑剂: 高分子量的邻苯二甲酸盐,如邻苯二甲酸二辛酯 (DnOP),主要用作制造软质乙烯基的增塑剂。这种乙烯基用于消费品、食品接触应用和医疗设备 (豪瑟和卡拉法特,2005).
在消费品中的应用: 邻苯二甲酸盐用于个人护理产品,如香水、乳液和化妆品,以及涂料中,包括某些药物中使用的定时释放涂料 (豪瑟和卡拉法特,2005).
环境影响和健康考虑
普遍存在的环境污染物: 邻苯二甲酸盐由于在塑料和消费品中的广泛使用而普遍存在于环境中。研究评估了它们的急性毒性和雌激素内分泌干扰活性,表明潜在的健康风险 (陈等,2014).
对水生生态系统的影响: 研究表明,像 DnOP 这样的邻苯二甲酸盐会对水生生物产生毒性作用,这突出了了解它们的生态毒性以减轻不利环境影响的重要性 (萨卡尔、乔杜里和杜塔,2013).
分析技术和检测
在消费品中的检测: 已经开发了气相色谱-质谱 (GC-MS) 等先进技术来检测各种产品中的邻苯二甲酸盐,包括食品包装和玩具,突出了它们迁移到食品和饮料中的可能性 (沈,2005).
分析方法开发: 研究还集中于开发同时测定不同基质(如水样)中邻苯二甲酸盐的方法,以评估它们从塑料容器中释放出来的情况,并评估它们对人类健康的影响 (诺塔多纳托等,2019).
作用机制
Target of Action
Monooctyl phthalate primarily targets nuclear receptors in various neural structures involved in controlling brain functions . It is also known to exhibit antimycobacterial activity .
Mode of Action
Monooctyl phthalate is an endocrine-disrupting chemical that can induce neurological disorders . It interferes with nuclear receptors in neural structures, which are crucial for controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
Monooctyl phthalate is known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also induces multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and altering the expression and activity of important antioxidant enzymes .
Pharmacokinetics
It is known that the compound’s deuterium substitution can affect its pharmacokinetic and metabolic profiles .
Result of Action
The result of Monooctyl phthalate’s action is the disruption of normal cellular functions, leading to various health issues. For instance, it has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . It also exhibits antimycobacterial activity .
Action Environment
The environmental fate, transport, and degradation of Monooctyl phthalate under natural conditions are highly dependent on its physical and chemical properties . Its widespread presence in the environment and potential hazards to ecosystem functioning and public health have made it a subject of concern .
安全和危害
未来方向
Due to the ubiquity of phthalates in the environment, strict prevention measures should be taken during the analysis of phthalates . In the future, except for the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers will be further exploited .
生化分析
Cellular Effects
Monooctyl phthalate has been associated with various cellular effects. For instance, it has been linked to gestational diabetes mellitus in pregnant women . Urinary concentrations of Monooctyl phthalate during early pregnancy were significantly associated with gestational diabetes mellitus . Moreover, it has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Temporal Effects in Laboratory Settings
Studies on phthalate exposures have shown that exposure to certain phthalates has changed over the past decade .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Monooctyl phthalate in animal models are limited. It has been reported that Monooctyl phthalate can cause changes in liver weight, serum composition, and lipid metabolism in rats .
Metabolic Pathways
Monooctyl phthalate is involved in various metabolic pathways. For instance, Di-n-octyl phthalate was first converted throughout the metabolic process into mono-n-octyl phthalate, which was then converted into phthalic acid, subsequently consumed via the TCA cycle via protocatechuic acid .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
属性
IUPAC Name |
2-octoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYFBICNICNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052714 | |
| Record name | Octyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-19-1 | |
| Record name | Mono-n-octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono-n-octyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, monooctyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl hydrogen phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL HYDROGEN PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KSH93UAM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
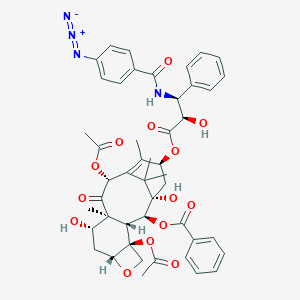
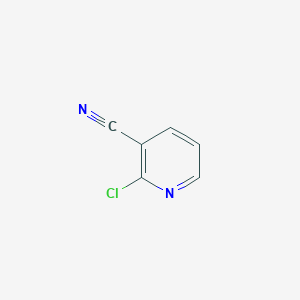
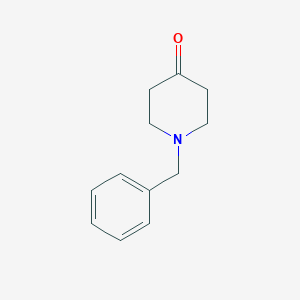
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
